Cas no 851095-14-2 (N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide)

N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide is a heterocyclic compound featuring a furan-substituted 1,3,4-oxadiazole core linked to a 4-methylbenzamide moiety. This structure confers potential biological activity, particularly in medicinal chemistry applications, due to the pharmacophoric properties of the 1,3,4-oxadiazole and furan rings. The compound may exhibit antimicrobial, anti-inflammatory, or antitumor properties, making it a candidate for further pharmacological investigation. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. The presence of both electron-rich (furan) and electron-deficient (oxadiazole) heterocycles enhances its reactivity, facilitating interactions with biological targets. This compound is of interest in drug discovery and agrochemical research.
N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide structure
851095-14-2 structure
Product Name:N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide
CAS No:851095-14-2
MF:C14H11N3O3
MW:269.255442857742
CID:5779009
PubChem ID:4656855
Update Time:2025-06-07

N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • AKOS001805658
    • F0608-0405
    • MLS000720271
    • HMS2573G05
    • NCGC00182934-06
    • N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide
    • 851095-14-2
    • N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
    • MLS000720271-02
    • SR-01000007558-1
    • SR-01000007558
    • SMR000236158
    • NCGC00182934-05
    • CHEMBL1610203
    • Benzamide, N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-methyl-
    • N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide
    • Inchi: 1S/C14H11N3O3/c1-9-4-6-10(7-5-9)12(18)15-14-17-16-13(20-14)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18)
    • InChI Key: YWVPGMVSJHJYKJ-UHFFFAOYSA-N
    • SMILES: O1C(=NN=C1C1=CC=CO1)NC(C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 269.08004122g/mol
  • Monoisotopic Mass: 269.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 81.2Ų

Experimental Properties

  • Density: 1.333±0.06 g/cm3(Predicted)
  • pka: 10.72±0.70(Predicted)

N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide Pricemore >>

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Additional information on N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide

N-5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide (CAS No. 851095-14-2): An Overview of Its Properties and Applications in Medicinal Chemistry

N-5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide (CAS No. 851095-14-2) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.

The chemical structure of N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide is characterized by a fused heterocyclic system consisting of a furan ring and an oxadiazole ring attached to a substituted benzamide moiety. The presence of these functional groups imparts specific physicochemical properties that are crucial for its biological activities. The furan ring is known for its electron-donating nature, which can enhance the compound's interaction with biological targets. The oxadiazole ring, on the other hand, provides rigidity and stability to the molecule, contributing to its overall pharmacological profile.

The synthesis of N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide has been reported using various methodologies. One common approach involves the condensation of an appropriate carboxylic acid or its derivative with a hydrazine derivative followed by cyclization to form the oxadiazole ring. For instance, a recent study published in the Journal of Organic Chemistry described a one-pot synthesis method that efficiently produced this compound with high yields and purity. This method involves the reaction of 4-methylbenzoic acid with 2-furoyl hydrazide in the presence of a suitable coupling agent such as EDC·HCl and HOBt.

The biological activities of N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide have been extensively studied in both in vitro and in vivo models. One of the most notable properties is its potent anti-inflammatory activity. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-kB and MAPK.

In addition to its anti-inflammatory properties, N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide has also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. A study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism underlying its antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and membrane integrity.

Furthermore, recent studies have explored the potential anticancer properties of N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-4-methylbenzamide. Preliminary results from in vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines by targeting key regulatory proteins involved in cell cycle progression and survival pathways. For example, it has been reported to downregulate Bcl-xL expression and upregulate Bax expression in human breast cancer cells. These findings suggest that this compound may have therapeutic potential as an anticancer agent.

The pharmacokinetic properties of N-5-(furan-2-y\-l)-1,3,4\-oxadiazol\-2\-yl\-4\-methylbenzamide have also been investigated to assess its suitability for drug development. Studies have shown that this compound exhibits favorable oral bioavailability and good tissue distribution profiles. Additionally, it has demonstrated low toxicity in animal models at therapeutic doses. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.

In conclusion, N\-5\-(furan\-2\-yl)\-)1\-,3\-,4\-oxadiazol\-2\-yl\-)4\-,methylbenzamide (CAS No\. 851095\-14\-2) is a promising compound with diverse biological activities\. Its unique chemical structure confers specific physicochemical properties that contribute to its anti-inflammatory\-, antimicrobial\-, and anticancer effects\. Further research is warranted to fully elucidate its mechanisms of action and optimize its therapeutic potential\. As advances in medicinal chemistry continue\-, this compound may play a significant role in the development of novel therapeutic agents for various diseases\.

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